molecular formula C8H8ClNO B1588722 2-(3-Chlorophenyl)acetamide CAS No. 58357-84-9

2-(3-Chlorophenyl)acetamide

Cat. No.: B1588722
CAS No.: 58357-84-9
M. Wt: 169.61 g/mol
InChI Key: FBSIKJFOVXUNMI-UHFFFAOYSA-N
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Description

Contextualizing 2-(3-Chlorophenyl)acetamide within Acetamide (B32628) Chemistry

Acetamides are a class of amides derived from acetic acid. The core structure of this compound places it within the broader category of N-substituted acetamides, which are compounds of significant interest in organic and medicinal chemistry. evitachem.com The acetamide functional group itself is a key structural motif in many biologically active molecules and provides sites for chemical reactions.

Compounds within this chemical class are often used as intermediates in the synthesis of more complex molecular architectures. For instance, related chloroacetamide derivatives are valued for their reactivity. The presence of a chlorine atom on the acetyl group can increase the electrophilicity of the carbonyl carbon, making these compounds useful building blocks for heterocyclic chemistry. lookchem.com The study of simple acetamides like this compound and its isomers provides fundamental insights into chemical reactivity, conformation, and non-covalent interactions that are applicable to more complex systems.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number58357-84-9 bldpharm.com
Molecular FormulaC8H8ClNO bldpharm.com
Molecular Weight169.61 g/mol bldpharm.com
Melting Point93 °C lookchem.com
Boiling Point365 °C at 760 mmHg lookchem.com
Density1.399 g/cm³ lookchem.com

Significance of the 3-Chlorophenyl Moiety in Chemical Research

Electronic Effects: The chlorine atom is an electron-withdrawing group, which influences the electron density of the aromatic ring. This modification affects the molecule's reactivity and its potential to engage in intermolecular interactions such as π-π stacking and hydrogen bonding.

Lipophilicity: The presence of a halogen atom like chlorine generally increases the lipophilicity (fat-solubility) of a compound. This property is crucial in medicinal chemistry as it can influence a molecule's ability to cross cell membranes and interact with hydrophobic pockets within biological targets like enzymes and receptors. solubilityofthings.comcymitquimica.com

Table 2: Conformational Influence of Substituents in Related Chloroacetamides

CompoundConformation of N-H Bond Relative to Ring SubstituentSource
N-(3-chlorophenyl)acetamideAnti to meta-chloro group researchgate.net
2-chloro-N-(3-chlorophenyl)acetamideAnti to meta-chloro group researchgate.net
2-chloro-N-(3-methylphenyl)acetamideSyn to meta-methyl group researchgate.net
2-chloro-N-(2,3-dichlorophenyl)acetamideSyn to both chloro substituents researchgate.net

Overview of Research Domains for this compound

Research involving this compound and structurally similar molecules spans several key scientific domains. The compound is primarily valued as a synthetic intermediate and a scaffold for academic and industrial research.

Organic Synthesis: The primary application of this compound is as a chemical intermediate or an organic building block. bldpharm.com Its functional groups—the amide and the chlorinated phenyl ring—allow for a variety of chemical transformations, enabling the synthesis of more elaborate molecules.

Medicinal and Pharmaceutical Chemistry: While detailed biological activity for this specific compound is not widely documented in publicly available literature, its structural motifs are of significant interest in drug discovery. ontosight.aiontosight.ai The chlorophenyl group is a feature in many pharmacologically active compounds, and acetamide-based structures are explored for a wide range of therapeutic applications. solubilityofthings.comcymitquimica.comevitachem.com Research on related molecules suggests that this structural class has potential for applications in areas such as the development of enzyme inhibitors. evitachem.com

Structural Chemistry and Materials Science: The simple yet well-defined structure of this compound and its isomers makes them excellent models for fundamental research in physical chemistry. For example, studies on related compounds like 2-chloro-N-(3-chlorophenyl)acetamide focus on understanding how substitutions on the aromatic ring affect crystal packing and the formation of intermolecular hydrogen bonds. researchgate.net This knowledge is foundational to the field of crystal engineering, which aims to design and synthesize solid materials with desired physical and chemical properties.

Table 3: Research Applications of the this compound Scaffold

Research DomainSpecific Focus of ResearchSource
Organic SynthesisUse as a chemical intermediate and building block for more complex molecules. bldpharm.com
Medicinal ChemistryExploration of structural motifs for potential biological and pharmacological activity, such as enzyme inhibition. ontosight.aiontosight.aievitachem.com
Structural ChemistryInvestigation of molecular conformation, crystal packing, and intermolecular hydrogen bonding in the solid state. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-chlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSIKJFOVXUNMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50415943
Record name 2-(3-chlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58357-84-9
Record name 2-(3-chlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 2-(3-Chlorophenyl)acetamide and its Derivatives

Direct acylation represents a common and straightforward method for the synthesis of this compound. This approach typically involves the reaction of a substituted aniline (B41778) with an acylating agent. A prominent example is the reaction of 3-chloroaniline (B41212) with chloroacetyl chloride. smolecule.comijpsr.info This reaction is often carried out in the presence of a base, such as sodium acetate (B1210297) or triethylamine (B128534), to neutralize the hydrogen chloride byproduct. smolecule.comnih.gov The choice of solvent can influence the reaction, with aprotic solvents like dichloromethane (B109758) being commonly employed. smolecule.com

Another variation of direct acylation involves reacting 2,3-dimethylaniline (B142581) with chloroacetyl chloride in the presence of a base like triethylamine to form the corresponding amide bond. smolecule.com The electronic properties of substituents on the aromatic ring have been shown to significantly affect the reaction rate and yield. smolecule.com

A study on the synthesis of 2-chloro-N-substituted-acetamides, including the 3-chloro derivative, utilized the reaction of anilines with chloroacetyl chloride in the presence of glacial acetic acid and sodium acetate, with the reaction proceeding for 2 hours. nih.gov

Table 1: Examples of Direct Acylation Reactions

Starting Amine Acylating Agent Base/Catalyst Solvent Product Yield (%) Reference
3-Chloroaniline Chloroacetyl chloride Sodium acetate/Glacial acetic acid - 2-Chloro-N-(3-chlorophenyl)acetamide 71 nih.gov
m-Chloroaniline Chloroacetyl chloride Aqueous media - 2-chloro-N-(3-chlorophenyl)acetamide 70.32 ijpsr.info
2,3-Dimethylaniline Chloroacetyl chloride Triethylamine Dichloromethane 2-chloro-N-(2,3-dimethylphenyl)acetamide - smolecule.com

Data presented in this table is for illustrative purposes of the synthetic method and may not directly correspond to this compound in all cases.

Nucleophilic substitution provides another versatile route to this compound and its analogues. In this type of reaction, a nucleophile replaces a leaving group on the acetyl moiety. For instance, the synthesis of 2-chloro-N-alkyl/aryl acetamide (B32628) derivatives has been achieved through the nucleophilic substitution reaction of chloroacetyl chloride with various aqueous amines. ijpsr.info This method has been used to produce 2-chloro-N-(3-chlorophenyl)acetamide from aqueous m-chloroaniline, resulting in a crystalline product. ijpsr.info

The chloro group on the acetamide can also be the site of nucleophilic attack. For example, 2-chloro-N-(3-methylphenyl)acetamide can undergo substitution reactions where the chlorine atom is replaced by other functional groups. Similarly, the synthesis of N-(3-chlorophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves the reaction of a thiadiazole-5-thiol intermediate with 2-chloro-N-(3-chlorophenyl)acetamide in the presence of a base like potassium carbonate in a polar aprotic solvent. vulcanchem.com

Table 2: Nucleophilic Substitution Reaction for a Derivative

Reactant 1 Reactant 2 Base Solvent Product Reflux Time (hours) Reference
3-(o-tolyl)-1,2,4-thiadiazole-5-thiol 2-chloro-N-(3-chlorophenyl)acetamide Anhydrous K₂CO₃ Dry Acetone N-(3-chlorophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide 12-18 vulcanchem.com

Reductive transamidation offers an alternative pathway for amide synthesis. A study has detailed a reductive transamidation reaction between N-acyl benzotriazoles and organic nitro compounds using bis(pinacolato)diboron (B136004) (B2(OH)4) as the reducing agent in water. researchgate.net While this specific example does not directly synthesize this compound, the protocol demonstrates the potential for forming amide bonds from nitroarenes, which could be adapted for this purpose. researchgate.net Another approach involves a metal-free, one-pot, two-step synthesis of N-aryl amides from nitro-arenes, utilizing trichlorosilane (B8805176) for the reduction of the nitro group followed by the addition of an anhydride (B1165640). researchgate.net

More directly, a transamidation protocol using hydrochloric acid as a catalyst has been reported for the synthesis of secondary and tertiary amides from weakly nucleophilic aromatic amines and formamide (B127407) derivatives. lookchem.com This acid-mediated strategy has been used to produce N-(3-Chlorophenyl)acetamide in 82% yield. mdpi.com

Table 3: Reductive Transamidation Example

Starting Materials Catalyst/Reagent Solvent Product Yield (%) Reference
Primary Amine & N,N-Dimethylbenzamide Imidazolium Chloride - N-(3-Chlorophenyl)acetamide 82 mdpi.com

The chloroacetylation of aminophenols is a specific application of acylation that can lead to derivatives of this compound. Research has been conducted on the chloroacetylation of m- and p-aminophenols with chloroacetyl chloride. neliti.comneliti.com These reactions are typically carried out at a 1:1 molar ratio of the reactants and can proceed at low temperatures. neliti.com The choice of solvent, such as acetic acid, acetonitrile, or tetrahydrofuran (B95107), can be varied. neliti.comneliti.com This method is significant as the resulting chloroacetyl derivatives can be further modified by replacing the chlorine atom with various substituents. neliti.com

A notable aspect of this reaction is the potential for chemoselectivity. In the case of p-aminophenol, selective N-chloroacetylation can be achieved in the presence of a phenolic hydroxyl group. tandfonline.com However, under certain conditions, such as using pyridine (B92270) or triethylamine in dichloromethane, both N- and O-chloroacylation can occur. tandfonline.com

Table 4: Solvents Used in Chloroacetylation of Aminophenols

Aminophenol Isomer Solvents Investigated Reference
m-aminophenol Acetic acid, Acetonitrile, Tetrahydrofuran neliti.comneliti.com
p-aminophenol Acetic acid, Acetonitrile, Tetrahydrofuran neliti.comneliti.com
p-aminophenol Phosphate buffer tandfonline.com

Amidation reactions, in a broader sense, encompass the formation of an amide bond and represent a fundamental transformation in organic synthesis. A facile, one-pot synthesis of amides from aromatic amines and chloroacetyl chloride has been developed using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a non-nucleophilic base in tetrahydrofuran (THF) at room temperature. sphinxsai.com This method has demonstrated high yields (75-95%) within 3-6 hours. sphinxsai.com

Furthermore, direct amidation of carboxylic acids and amines can be achieved using tris(2,2,2-trifluoroethoxy)boron (B(OCH2CF3)3) as an effective reagent. acs.orgacs.org This method is operationally simple and often allows for purification by simple filtration without the need for aqueous workup or chromatography. acs.org While not specifically detailed for this compound, this general method is applicable to a wide range of acids and amines. acs.orgacs.org A recent patent also describes a mild amidation reaction as a key step in synthesizing a complex acetamide derivative, highlighting the continued relevance of this reaction type. wipo.int

Table 5: Amidation Reaction Using DBU

Base Solvent Temperature Time (hours) Yield (%) Reference
DBU THF Room Temperature 3-6 75-95 sphinxsai.com

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include temperature, solvent, catalyst, and reaction time.

For direct acylation reactions, maintaining the temperature between 0-25°C can prevent thermal decomposition while ensuring adequate reaction rates. smolecule.com The choice of solvent is also critical, with dichloromethane and tetrahydrofuran often showing superior performance over protic solvents. smolecule.com The molar ratio of reactants is another important factor; for instance, in the synthesis of 2-chloro-N-(2-hydroxyphenyl)acetamide, an optimal molar ratio of o-aminophenol to chloroacetyl chloride was found to be 1:2.1. google.com

In nucleophilic substitution reactions for related compounds, parameters such as temperature (20–30°C), solvent choice (e.g., dichloromethane or ethanol), and stoichiometric ratios are optimized to maximize yields (85–92%) and minimize byproducts.

For amidation reactions, the choice of base and solvent system is paramount. The combination of DBU and THF has been shown to provide the best results for the synthesis of N-aryl amides from aryl amines and chloroacetyl chloride. sphinxsai.com In borate-mediated amidations, the reaction time can sometimes be reduced from 15 to 5 hours with only a small decrease in yield. acs.org

The use of continuous flow reactors is an emerging strategy for enhancing reproducibility and efficiency, particularly in industrial-scale synthesis. vulcanchem.com This technology allows for precise control over reaction parameters, leading to improved yield and purity.

Table 6: Parameters for Optimization

Parameter Typical Range/Options Effect on Reaction Reference
Temperature 0 - 85°C Affects reaction rate and side product formation smolecule.comgoogle.com
Solvent Dichloromethane, THF, Acetonitrile, Ethanol Influences solubility, reactivity, and yield smolecule.comneliti.comsphinxsai.com
Base Triethylamine, DBU, K₂CO₃, Sodium Acetate Neutralizes acidic byproducts, catalyzes reaction smolecule.comnih.govvulcanchem.comsphinxsai.com
Molar Ratio 1:1 to 1:3.5 (Amine:Acylating agent) Affects conversion rate and byproduct formation neliti.comgoogle.com
Reaction Time 1 - 24 hours Determines the extent of reaction completion sphinxsai.comacs.org

Solvent Selection and Anhydrous Conditions

The synthesis of this compound, like other amide formations, is highly dependent on the appropriate selection of solvents and the strict maintenance of anhydrous conditions. The solvent's primary role is to dissolve the reactants, facilitating their interaction. For the acylation of an amine, which is a common route to acetamides, polar aprotic solvents are often preferred. Tetrahydrofuran (THF) and dimethylformamide (DMF) are examples of solvents used in the synthesis of similar acetamide derivatives. neliti.comasianpubs.org For instance, in the synthesis of 2-chloro-N-(3-hydroxyphenyl)acetamide, THF was used as the solvent. neliti.com

Temperature and Stoichiometric Ratios

Control of reaction temperature is essential for optimizing the synthesis of this compound. Amide bond formation is often an exothermic process. Therefore, reactions are frequently initiated at a reduced temperature, such as 0-5 °C, particularly during the addition of a highly reactive reagent like an acyl chloride. This helps to manage the reaction rate and minimize the formation of side products. After the initial addition, the mixture is typically allowed to warm to room temperature and may be stirred for several hours to ensure the reaction proceeds to completion. neliti.com

The stoichiometry, which is the molar ratio of the reactants, is a key factor in maximizing product yield. In a typical reaction between an amine and an acyl chloride, a 1:1 molar ratio is often the theoretical ideal. neliti.com However, in practice, a slight excess of one reactant might be used to drive the reaction forward. A base, such as triethylamine or potassium carbonate, is commonly added in at least a stoichiometric amount to neutralize the hydrochloric acid generated as a byproduct during the reaction. neliti.comvulcanchem.com

Table 1: Representative Reaction Conditions for Acyl Chloride-Based Amide Synthesis

ParameterConditionPurpose
Reactants Amine and Acyl ChlorideFormation of the amide bond.
Stoichiometry ~1:1 molar ratioTo ensure efficient conversion.
Base Triethylamine, K₂CO₃To neutralize HCl byproduct.
Solvent THF, DMFTo dissolve reactants.
Temperature Initial cooling (0-5 °C), then room temp.To control reaction rate.
Atmosphere Inert (Nitrogen or Argon)To maintain anhydrous conditions.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has become a valuable technique in organic chemistry for its ability to dramatically reduce reaction times and often improve yields. irjmets.com This method utilizes microwave irradiation for rapid and uniform heating of the reaction mixture. irjmets.com While direct microwave synthesis of this compound is not widely detailed, the synthesis of analogous acetamide derivatives has shown significant advantages with this technique. For example, reactions that might take hours under conventional heating can be completed in minutes. indianchemicalsociety.com In one study, various substituted amides were synthesized with yields increasing by 8–36% compared to conventional methods. indianchemicalsociety.com A specific example involved the microwave-assisted reaction of benzo[f]quinoline (B1222042) with 2-chloro-N-(3-chlorophenyl)acetamide at 120°C for 30 minutes, highlighting the compound's utility in advanced, rapid synthetic protocols. lew.ro

Chemical Reactions of this compound and its Analogues

Acylation Reactions

The amide nitrogen in this compound possesses a lone pair of electrons and a proton, allowing it to act as a nucleophile and undergo acylation. This reaction involves the introduction of an acyl group (R-C=O) onto the nitrogen atom, typically by reacting the amide with an acylating agent like an acid chloride or anhydride in the presence of a base. smolecule.com This transformation results in the formation of an imide, a compound with two acyl groups attached to the same nitrogen. Such derivatization can be used to modify the compound's chemical properties. smolecule.com

Nucleophilic Substitution on the Aromatic Ring

The chlorine atom on the phenyl ring of this compound can be replaced through nucleophilic aromatic substitution (SNAAr) reactions. evitachem.comevitachem.com However, the benzene (B151609) ring is not highly activated for this type of reaction, meaning that forcing conditions are often required. These conditions can include high temperatures, high pressures, and the use of a strong nucleophile. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a modern and effective method for achieving this transformation under milder conditions. purdue.eduorgsyn.org This reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl chloride with an amine in the presence of a palladium catalyst and a suitable ligand, such as Xantphos. semanticscholar.org Similarly, Ullmann condensation reactions can be used to form carbon-oxygen or carbon-nitrogen bonds by reacting the aryl chloride with alcohols or amines, typically using a copper catalyst. vulcanchem.com

Reduction of Carbonyl Groups

The carbonyl group (C=O) of the amide in this compound can be reduced to a methylene (B1212753) group (CH₂). evitachem.com This chemical transformation converts the amide into its corresponding amine, 2-(3-chlorophenyl)ethanamine. This reduction is typically accomplished using powerful reducing agents, with lithium aluminum hydride (LiAlH₄) being a common choice. The reaction is generally carried out in an anhydrous ether solvent like THF. This reduction is a fundamental process in organic synthesis, providing a reliable route from amides to amines. evitachem.com

Oxidation Reactions

The oxidation of the methylene group adjacent to the phenyl ring in acetamide derivatives can lead to the formation of α-ketoamides, which are valuable intermediates in medicinal chemistry. A notable oxidation reaction transforms an α-azido arylethanone precursor into 2-(3-chlorophenyl)-2-oxoacetamide.

In a specific study, the synthesis of 2-(3-chlorophenyl)-2-oxoacetamide (2n) was achieved from the corresponding α-azido arylethanone substrate. rsc.org The reaction was carried out using tert-Butyl hydroperoxide (TBHP) as the oxidant in the presence of a magnesium catalyst, Mg(OtBu)2. rsc.org This transformation demonstrates a method to introduce a ketone functionality at the benzylic position.

Table 1: Synthesis of 2-(3-chlorophenyl)-2-oxoacetamide via Oxidation

Product Starting Material Reagents Yield Reference

The resulting α-ketoamide, a light yellow solid, was characterized by NMR spectroscopy, confirming the structural change. rsc.org While direct oxidation data on this compound itself is limited in the provided context, the oxidation of its derivatives or precursors is a key transformation. For instance, related structures containing sulfanyl (B85325) groups can be oxidized to form sulfoxides or sulfones, indicating the susceptibility of certain functionalized derivatives to oxidation. evitachem.com

Derivatization Strategies for Structural Modification

Derivatization of this compound is crucial for modifying its physicochemical properties and for synthesizing new chemical entities. These strategies primarily target the active hydrogen on the amide nitrogen or the reactive α-chloro group in its precursor, 2-chloro-N-(3-chlorophenyl)acetamide.

Acylation, the process of introducing an acyl group, is a fundamental derivatization technique. The amide nitrogen of acetamides can undergo acylation to form N-acyl derivatives. For example, in a related compound, 2-(2-chlorophenyl)acetamide, the amide nitrogen participates in acylation with acetic anhydride to yield N-acetyl-2-(2-chlorophenyl)acetamide. This type of reaction increases the lipophilicity of the molecule.

Fluoroacylation introduces fluorine-containing acyl groups, which can significantly alter a molecule's electronic properties and biological activity. Reagents like trifluoroacetic anhydride are commonly used for this purpose. researchgate.net For instance, the fluoroacylation of barbituric and thiobarbituric acid derivatives with trifluoroacetic anhydride results in the formation of di(trifluoroacetyl) products. researchgate.net While direct fluoroacylation of this compound is not detailed, the synthesis of related fluorinated amides, such as tert-butyl 4-(2-chloro-2,2-difluoroacetyl)piperazine-1-carboxylate, is achieved by reacting a piperazine (B1678402) derivative with chlorodifluoroacetic anhydride, demonstrating the utility of fluoroacylating agents in creating complex fluorinated molecules. escholarship.org

Table 2: Examples of Acylation and Fluoroacylation Reactions

Reaction Type Substrate Reagent Product Reference
Acetylation 2-(2-Chlorophenyl)acetamide Acetic anhydride N-Acetyl-2-(2-chlorophenyl)acetamide

Silylation involves replacing an active hydrogen atom with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. gcms.cz This derivatization reduces the polarity and hydrogen-bonding capacity of a compound, making it more volatile and suitable for gas chromatography analysis. gcms.cz The amide proton in this compound is an active hydrogen that is susceptible to silylation.

Common silylating agents include N,O-bis(trimethylsilyl)acetamide (BSA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS). greyhoundchrom.com Although specific silylation of this compound is not extensively documented in the provided sources, the general principles apply. For example, silylation of amides is a well-established procedure. google.comgoogle.com The reaction of acetamide with diphenylmethylchlorosilane in the presence of triethylamine yields N-(diphenylmethylsilyl)acetamide, demonstrating the reactivity of the amide group towards silylating agents. google.com

The core structure of this compound can be incorporated into more complex amide-containing molecules. This can be achieved by forming new amide bonds using various synthetic methods.

One effective method for direct amidation involves using borate (B1201080) esters like B(OCH2CF3)3 as reagents to couple carboxylic acids and amines. acs.org This approach is applicable to a wide range of substrates, including N-protected amino acids, and often requires only simple filtration for purification, avoiding aqueous workups. acs.org

Another strategy involves the synthesis of N-aryl amides from nitroarenes in a one-pot, two-step protocol. researchgate.net This metal-free method uses trichlorosilane for the reduction of the nitro group, followed by the addition of an anhydride to form the N-aryl carboxyamide. researchgate.net Furthermore, α-diazo amides can be synthesized by reacting an appropriate amine with an α-diazo-substituted acid chloride, showcasing a pathway to highly functionalized amide products. whiterose.ac.uk

A pertinent example is the synthesis of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. nih.gov These compounds were synthesized via the alkylation of various amines with 2-chloro-N-(3-chlorophenyl)ethanone, followed by further transformations to build the final complex amide structure. nih.gov

A significant derivatization strategy involves using the chloroacetamide precursor, 2-chloro-N-(3-chlorophenyl)acetamide, to introduce various heterocyclic systems. The reactive C-Cl bond allows for nucleophilic substitution by heteroatoms (N, S, O) present in heterocyclic compounds.

Benzofuran (B130515) and Benzothiazole Derivatives : The synthesis of N-(3-chlorophenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide has been reported, linking a benzofuran moiety to the acetamide nitrogen. smolecule.com In other syntheses, chloroacetamide derivatives react with 2-mercaptobenzothiazole (B37678) to form N-aryl-2-(benzothiazol-2-ylthio)acetamide derivatives, which can be further modified. researchgate.net

Pyrazine and Oxazole Derivatives : Complex molecules featuring a tetrahydropyrazine (B3061110) core have been synthesized from precursors that include a chlorophenyl acetamide fragment. evitachem.com Similarly, an N-(3-chlorophenyl)-2-chloroacetamide precursor can be coupled with a molecule containing a 4-hydroxy-2-methoxybenzaldehyde (B14303) derivative to form a complex structure incorporating an oxazolone (B7731731) ring. vulcanchem.com

Thienopyridine and Pyrimidine (B1678525) Derivatives : The versatility of the chloroacetamide precursor is further demonstrated in its reaction with mercapto-heterocycles. researchgate.net For example, reaction with 2-mercapto-4,6-dimethylnicotinonitrile (B1298107) yields a sulfide (B99878) product which can be cyclized to form a thieno[2,3-b]pyridine (B153569) system. researchgate.net Reaction with 6-amino-2-mercaptopyrimidin-4-ol introduces a pyrimidine moiety. researchgate.net

Table 3: Synthesis of Heterocyclic Derivatives from Chloroacetamide Precursors

Heterocyclic Moiety Precursor Reactant Product Class Reference
Benzofuran 3-chloroacetophenone 4,6-dimethyl-1-benzofuran-3-amine N-(3-chlorophenyl)-benzofuran-acetamide smolecule.com
Thienopyridine N-(4-acetylphenyl)-2-chloroacetamide 2-mercapto-4,6-dimethylnicotinonitrile N-Aryl-2-(pyridin-2-ylthio)acetamide researchgate.net
Oxazole N-(3-Chlorophenyl)-2-chloroacetamide 2-Methoxy-4-((5-oxo-2-phenyloxazol-4(5H)-ylidene)methyl)phenol N-(3-Chlorophenyl)phenoxy-acetamide with oxazolone vulcanchem.com

These derivatization strategies underscore the importance of this compound and its precursors as building blocks in the synthesis of a diverse range of complex organic molecules for various research applications.

Iii. Biological Activity and Pharmacological Significance

Antimicrobial Research and Efficacy Studies

The antimicrobial potential of acetamide (B32628) derivatives has been a subject of considerable scientific inquiry. The introduction of a halogen, such as chlorine, onto the phenyl ring is a common strategy in medicinal chemistry to modulate the biological activity of a compound.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

While specific studies detailing the antibacterial spectrum of 2-(3-Chlorophenyl)acetamide are limited, the broader class of chloroacetamide derivatives has demonstrated notable activity against various bacterial pathogens. eurjchem.com Research on related compounds indicates that these molecules can be effective against both Gram-positive and Gram-negative bacteria. For instance, various N-phenylacetamide derivatives have been synthesized and have shown moderate to high antibacterial activities against strains like Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). eurjchem.com The efficacy often varies based on the specific substitutions on the aromatic ring and the acetamide group.

To illustrate the antibacterial potential within this chemical class, the following table summarizes findings for related chloro-substituted acetamide compounds.

Compound NameBacterial StrainActivity / Zone of Inhibition (mm)MIC (µg/mL)
N-chloro aryl acetamide derivative A2S. aureus (Gram-positive)2220

This table presents data for a related N-chloro aryl acetamide derivative to demonstrate the antibacterial potential of this class of compounds; specific data for this compound was not available.

Impact of Chloro Substituent on Antimicrobial Properties

The presence and position of a chloro substituent on the phenyl ring are known to significantly influence the antimicrobial properties of phenylacetamide derivatives. Halogen atoms, like chlorine, can alter the electronic and lipophilic characteristics of a molecule, which in turn affects its ability to penetrate bacterial cell membranes and interact with molecular targets.

Antifungal Activity Investigations

Similar to the antibacterial research, investigations into the antifungal properties of this compound are not widely documented. However, the broader family of acetamide derivatives has been explored for activity against fungal pathogens. google.com For example, certain 2-amino-1,3-thiazole derivatives, which can be synthesized from chloroacetamide precursors, have been investigated for a range of biological activities. google.com The fungicidal potential of these types of compounds often stems from their ability to interfere with essential fungal cellular processes. Given that related molecules show antifungal properties, this compound could be considered a candidate for future antifungal screening.

Analgesic and Anti-inflammatory Investigations

Phenylacetamide derivatives are a well-established class of compounds in the development of pain and inflammation therapies. The core structure is found in several non-steroidal anti-inflammatory drugs (NSAIDs).

Potential as Pain Relief Medications

The acetamide moiety is a structural component in many compounds investigated for analgesic properties. rjptonline.orgresearchgate.net While detailed pharmacological studies on this compound are not extensively published, it has been identified as a compound with potential analgesic properties, primarily serving as an intermediate in the synthesis of more complex drug candidates. evitachem.com The general approach involves synthesizing a series of acetamide derivatives and screening them for their ability to alleviate pain in preclinical models, such as the acetic acid-induced writhing test or the hot-plate test. researchgate.net Research on N-(substituted phenyl) acetamide derivatives has shown that certain compounds in this class can exhibit potent analgesic activity, sometimes comparable to standard drugs like Diclofenac. rjptonline.org

Cyclooxygenase-II (COX-II) Inhibition

The primary mechanism of action for many analgesic and anti-inflammatory acetamide-based NSAIDs is the inhibition of cyclooxygenase (COX) enzymes. rjptonline.orgmdpi.com These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. mdpi.com The COX enzyme has two main isoforms, COX-I and COX-II. While COX-I is involved in maintaining normal physiological functions, COX-II is typically induced during inflammation. Therefore, selective inhibition of COX-II is a desirable trait for anti-inflammatory drugs to reduce the gastrointestinal side effects associated with non-selective NSAIDs. rjptonline.org

Although direct evidence of this compound acting as a COX-II inhibitor is not available in the current literature, a patent for novel amino acid derivatives lists this compound as a compound for potential use in treating inflammatory disorders. google.com This suggests a potential role in modulating inflammatory pathways, where COX-II is a central target. Research on other acetamide derivatives has demonstrated that this chemical scaffold can be used to develop potent and selective COX-II inhibitors. researchgate.netnih.gov

Non-Steroidal Anti-inflammatory Drug (NSAID) Analogs

Derivatives of the acetamide structure have been explored for their potential anti-inflammatory properties. Studies on related 2-(substituted phenoxy) acetamide derivatives have shown that the presence of halogens, such as chlorine, on the aromatic ring can contribute to anti-inflammatory and analgesic activities. nih.govresearchgate.net This suggests that the 3-chloro substitution on the phenyl ring of this compound is a key feature for this activity. Further research into related compounds has indicated that analgesic effects observed in certain models may suggest an underlying anti-inflammatory profile. mdpi.com

Anticonvulsant Properties and Epilepsy Research

The this compound moiety has been incorporated into novel chemical entities designed and evaluated for anticonvulsant activity. Epilepsy, a prevalent neurological disorder, remains a significant focus of drug discovery, with a continuing need for more effective and safer antiepileptic drugs (AEDs). nih.govnih.gov

Research into a series of 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives revealed significant anticonvulsant activity in various animal models of epilepsy. mdpi.com These models include the maximal electroshock (MES) test, the subcutaneous pentylenetetrazole (scPTZ) screen, and the psychomotor (6 Hz) seizure test, which are standard preclinical assays for identifying potential AEDs. mdpi.commdpi.com

In one study, N-(3-chlorophenyl)-2-morpholino-acetamide, a derivative, demonstrated protective effects in the MES seizure model. nih.gov Another investigation synthesized 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2-methyl-3-chlorophenyl) acetamide as part of a series tested for anticonvulsant potential using pentylenetetrazole- and maximal electroshock-induced seizure models. japsonline.com These studies highlight the crucial role of the substituted phenylacetamide fragment in the design of new anticonvulsant agents. nih.gov

The table below summarizes the anticonvulsant activity of selected derivatives incorporating the 3-chlorophenyl acetamide structure.

Derivative Structure/NameSeizure ModelActivity MeasurementResultReference
3-(3-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dioneMESED₅₀> 100 mg/kg mdpi.com
3-(3-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione6 Hz (32 mA)ED₅₀83.20 mg/kg mdpi.com
N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamideMESProtection at 100mg/kgActive at 0.5h nih.gov
N-(3-chlorophenyl)-2-morpholino-acetamideMESProtectionActive at 100mg/kg (0.5h) & 300mg/kg (4h) nih.gov

Enzyme Inhibition Studies

The this compound scaffold has been investigated for its ability to inhibit various enzymes, a common strategy in drug development for modulating physiological processes.

Lipoxygenases (LOXs) are enzymes involved in the arachidonic acid cascade, leading to the production of pro-inflammatory mediators. acs.org As such, inhibitors of these enzymes are valuable candidates for anti-inflammatory drugs. Research into a series of 1,2,4-triazole (B32235) methylacetamide derivatives containing a chlorophenyl group demonstrated potent inhibitory activity against 15-lipoxygenase (15-LOX). acs.org Structure-activity relationship (SAR) studies from this research indicated that the position and nature of substituents on the phenyl ring are critical for determining the inhibitory potency against 15-LOX. acs.org

Alpha-Glucosidase Inhibition: Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia in diabetes. nih.govmdpi.commdpi.com Studies on related benzothiazine acetamides have shown that the acetamide group is indispensable for the inhibition of α-glucosidase. nih.gov The presence of polar groups, including chloro substituents, on the aryl portion of the molecule was found to play a crucial role in the interaction with the enzyme. nih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition: AChE and BChE are primary targets in the management of Alzheimer's disease. nih.govmdpi.com While direct studies on this compound are limited, related structures such as 2-benzoylhydrazine-1-carboxamides have been designed and evaluated as dual inhibitors of both AChE and BChE. mdpi.com Many of these derivatives showed inhibitory activity with IC₅₀ values in the micromolar range, indicating that the broader carboxamide class, to which acetamides belong, is a viable scaffold for developing cholinesterase inhibitors. mdpi.com

The table below presents the inhibitory concentrations for related acetamide and carboxamide derivatives against these enzymes.

Compound Class/DerivativeTarget EnzymeActivity MeasurementResult (IC₅₀)Reference
4-Chlorophenyl-N-furfuryl-1,2,4-triazole Methylacetamides15-LipoxygenaseIC₅₀17-82 µM acs.org
2-Benzoylhydrazine-1-carboxamidesAcetylcholinesteraseIC₅₀44-100 µM mdpi.com
2-Benzoylhydrazine-1-carboxamidesButyrylcholinesteraseIC₅₀from 22 µM mdpi.com

The efficacy of an enzyme inhibitor often depends on its ability to form stable interactions within the enzyme's active site. The structure of this compound, featuring a hydrophobic chlorophenyl group, is well-suited to engage in hydrophobic interactions within enzyme binding pockets. Research on acetamide-based inhibitors of Heme Oxygenase-1 (HO-1) highlighted the importance of a hydrophobic moiety for binding and revealed a "double-clamp" binding mode where substituents on the aromatic rings can fine-tune potency and selectivity. nih.gov Similarly, studies on butyrylcholinesterase inhibitors have noted the significance of hydrophobic interactions between the inhibitor and the enzyme's active site. researchgate.net These findings suggest that the 3-chlorophenyl group can play a critical role in orienting the molecule within a binding pocket to achieve effective inhibition.

The norepinephrine (B1679862) transporter (NET) is a protein that mediates the reuptake of norepinephrine from the synaptic cleft, thereby terminating its signaling. nih.gov Inhibition of NET is a therapeutic strategy for several neurological and psychiatric disorders. The activity of potential NET inhibitors is often evaluated using radioligand uptake assays, which measure the inhibition of [3H]norepinephrine ([3H]NE) uptake into cells or synaptosomes expressing the transporter. researchgate.netnih.gov While specific data on this compound is not detailed, the general class of phenyl-substituted compounds is frequently explored for NET inhibition. nih.gov The ability of a test compound to inhibit the accumulation of [3H]NE is used to determine its inhibitory constant (IC₅₀), providing a quantitative measure of its potency at the norepinephrine transporter. researchgate.netbiorxiv.org

Receptor Modulation and Agonist/Antagonist Activity

The this compound scaffold is integral to molecules that exhibit specific interactions with several key receptor systems in the body. Its derivatives have been identified as modulators of fatty acid receptors, aryl hydrocarbon receptors, and neuronal ion channels.

The this compound core is a constituent of known antagonists for the Free Fatty Acid Receptor 2 (FFAR2), a G-protein coupled receptor that responds to short-chain fatty acids produced by gut microbiota. nih.gov One of the most well-characterized FFAR2 antagonists containing this moiety is (S)-3-(2-(3-chlorophenyl)acetamido)-4-(4-(trifluoromethyl)phenyl)butanoic acid, commonly known as CATPB. nih.govbiorxiv.org

CATPB has been identified as a potent and selective conventional antagonist for FFAR2. biorxiv.org It functions by competing with the receptor's natural agonists for binding to the orthosteric site. biorxiv.org Studies on receptor-ligand interactions have provided insights into its binding mechanism. Molecular modeling suggests that the 3-chlorophenyl group of CATPB engages in a π-cation interaction with the Lys65 residue of the human FFAR2. researchgate.net Furthermore, the shorter carboxylate chain in CATPB is believed to facilitate an electrostatic interaction with Arg255 within the binding pocket. researchgate.net The antagonist activity of CATPB has been demonstrated in its ability to inhibit neutrophil activation that is otherwise triggered by FFAR2 agonists. biorxiv.org

Table 1: Activity of this compound Derivative at FFAR2

Compound Name Chemical Structure Target Activity

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor involved in regulating responses to environmental chemicals and in various physiological processes, including immune response. mdpi.combroadinstitute.orgnih.gov A wide array of structurally diverse compounds, including pharmaceuticals and phytochemicals, can bind to and modulate AhR activity. mdpi.com While various halogenated and indole-based derivatives have been explored as AhR ligands, a direct modulatory role for this compound on the Aryl Hydrocarbon Receptor has not been specifically detailed in the reviewed scientific literature. nih.gov

The phenylacetamide scaffold is a recognized pharmacophore in the development of agents that interact with neuronal voltage-gated sodium channels. nih.gov These channels are critical for the initiation and propagation of action potentials in excitable cells like neurons, and they are important targets for anticonvulsant drugs. anu.edu.auanu.edu.au

Research into a series of phenylacetamide derivatives has demonstrated their activity as sodium channel blockers. nih.gov Specifically, studies on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which are structurally related to this compound, revealed their potential as anticonvulsant agents. nih.gov The most potent compounds in this series were found to be moderate binders to site 2 of the neuronal voltage-sensitive sodium channels. nih.gov Further structure-activity relationship studies on diphenylacetic acid derivatives showed that halogenated aromatic rings contribute to high potency in inhibiting veratridine-induced sodium influx, confirming that the phenylacetamide structure is a key determinant for activity at this channel. nih.gov

Antiviral Activity, including HIV-1 Reverse Transcriptase Inhibition

The acetamide backbone is present in various compounds investigated for antiviral properties. HIV-1 reverse transcriptase (RT) is a crucial enzyme for the viral replication cycle and a primary target for many antiretroviral drugs. mdpi.comnih.gov Research has explored acetamide derivatives as potential inhibitors of this enzyme.

For instance, a study on acetamide derivatives of 5-indole-1,3,4-oxadiazol-2-thiol identified compounds with potent inhibitory effects on HIV-1 infectivity. asm.org These compounds were found to interfere with the viral transcriptional step mediated by the Tat protein. asm.org Another study synthesized a series of 2-(1,3-dioxo-3a,4-dihydro-1H-isoindol-2(3H,7H,7aH)-yl)-N-(substitutedphenyl) acetamide analogs as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov While docking studies were promising, the in vitro evaluation showed only weak HIV-1 RT inhibitory activity at a concentration of 20 μM for the most active compounds in the series. nih.gov However, specific studies detailing the direct antiviral activity or HIV-1 RT inhibition by this compound itself are not prominent in the available literature.

Anticancer Research and Cytotoxic Potency

Phenylacetamide derivatives have emerged as a promising class of compounds in anticancer research due to their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines. nih.govtbzmed.ac.ir The cytotoxic potential of these compounds, including derivatives of this compound, has been evaluated against multiple human cancer cell lines.

A significant study assessed the cytotoxic effects of eleven different phenylacetamide derivatives on MDA-MB-468 (breast cancer), PC-12 (pheochromocytoma), and MCF-7 (breast cancer) cell lines. tbzmed.ac.ir Among the tested compounds was N-Butyl-2-(3-chlorophenyl)acetamide, a direct derivative of the title compound. This molecule demonstrated notable cytotoxic activity, particularly against the PC-12 cell line. tbzmed.ac.ir The study found that phenylacetamide derivatives can induce apoptosis through both internal and external pathways, highlighting their potential for cancer therapy. tbzmed.ac.ir Other related studies on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives further confirmed that this class of compounds acts as potent anticancer agents, especially against prostate carcinoma (PC3) cells. nih.govsemanticscholar.orgnih.gov

Table 2: Cytotoxic Activity of a this compound Derivative

Compound Cell Line IC50 (μM)
N-Butyl-2-(3-chlorophenyl)acetamide MDA-MB-468 (Breast Cancer) 2.2 ± 0.07
PC-12 (Pheochromocytoma) 0.67 ± 0.12
MCF-7 (Breast Cancer) 9 ± 0.09

Data sourced from Tavallaei, et al. (2025) tbzmed.ac.ir

Structural Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies of this compound and its derivatives have been crucial in elucidating the structural requirements for their various biological activities. These studies typically involve modifying the phenyl ring, the acetamide linker, or the N-substituent to observe the effects on potency and selectivity.

In the context of anticancer activity , SAR studies on a series of phenylacetamide derivatives revealed key insights. The nature and position of the substituent on the phenyl ring significantly influence cytotoxicity. For example, comparing compounds with different halogen substitutions (F, Cl, Br) and other groups (-NO2, -OCH3) at the ortho, meta, and para positions showed varied IC50 values against different cancer cell lines. tbzmed.ac.ir The derivative N-Butyl-2-(3-chlorophenyl)acetamide, with a chlorine at the meta position, showed potent activity, especially against PC-12 cells with an IC50 of 0.67 µM. tbzmed.ac.ir In other series of aryl acetamides, a general preference for electron-withdrawing groups on the aryl tail group has been noted for improved potency. nih.gov

For anticonvulsant activity linked to sodium channel modulation, SAR studies confirmed the importance of the substitution pattern on the anilide moiety of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. nih.gov It was observed that derivatives with a 3-(trifluoromethyl)anilide group generally displayed higher anticonvulsant protection in the maximal electroshock (MES) seizure model compared to their 3-chloroanilide counterparts. nih.gov Furthermore, research on phenylacetamides as sodium-channel blockers indicated that halogenation of the diphenylacetic acid portion resulted in very potent compounds. nih.gov

These SAR findings underscore the versatility of the this compound scaffold and provide a rational basis for the design of new derivatives with enhanced and more selective pharmacological profiles.

Influence of Halogenation on Pharmacokinetics and Biological Activity

Halogenation is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. The introduction of a halogen, such as chlorine, to a phenylacetamide scaffold can significantly alter its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its biological activity.

The lipophilicity of a compound, a critical factor for membrane permeability and absorption, is notably increased by the addition of a halogen. This can lead to enhanced passage through biological membranes, including the blood-brain barrier. However, this increased lipophilicity can also result in greater plasma protein binding and tissue distribution, which may affect the compound's free concentration and duration of action.

Metabolically, halogenated compounds can be either stabilized or made more susceptible to enzymatic degradation. The carbon-halogen bond can be strong, potentially blocking sites of metabolism and prolonging the half-life of the compound. Conversely, in some instances, halogenated aromatic rings can be targeted by cytochrome P450 enzymes, leading to the formation of reactive metabolites. For instance, studies on related chloroacetanilides have shown that they can undergo hydroxylation on the aromatic ring.

From a biological activity perspective, halogenation can have profound effects. In a study on phenylacetic acid analogs as inhibitors of penicillin biosynthetic enzymes, it was found that the presence of chlorine or bromine at the 3 and/or 4-positions of the phenylacetic acid ring strongly inhibited isopenicillin N synthase (IPNS) and acyl-CoA:6-APA acyltransferase (AT) nih.gov. This suggests that the electronic and steric properties of the halogen at the meta-position, as seen in this compound, can be crucial for enzyme inhibition.

Table 1: Effect of Phenylacetic Acid Analogs on Penicillin Biosynthetic Enzymes

Compound Substitution IPNS Inhibition AT Inhibition
Phenylacetic Acid None No effect No effect
3-Chlorophenylacetic Acid 3-Cl Strong Strong
4-Chlorophenylacetic Acid 4-Cl Strong Strong
3,4-Dichlorophenylacetic Acid 3,4-diCl Strong Strong
3-Bromophenylacetic Acid 3-Br Strong Strong
4-Bromophenylacetic Acid 4-Br Strong Strong

Substituent Effects on Conformation and Reactivity

The conformation of the acetamide side chain relative to the phenyl ring is influenced by the nature and position of substituents. In the case of this compound, the chlorine atom at the meta-position exerts both steric and electronic effects that can dictate the preferred spatial arrangement of the molecule.

Crystallographic studies of related N-phenylacetamides have revealed that the conformation of the N-H bond can be either syn or anti to the substituent on the aromatic ring. For example, in N-(3-chlorophenyl)acetamide, the N-H bond is found to be anti to the meta-chloro substituent. This contrasts with the syn conformation observed in N-(2-chlorophenyl)acetamide. This conformational preference can be critical for the molecule's ability to bind to a biological target, as the spatial orientation of hydrogen bond donors and acceptors is a key determinant of binding affinity.

The reactivity of the this compound molecule is also influenced by the chloro-substituent. The chlorine atom is electron-withdrawing, which can affect the reactivity of the aromatic ring and the acetamide group. The ease of replacement of the chlorine atom and the reactivity of the N-H group are key features of N-aryl 2-chloroacetamides, making them versatile precursors in the synthesis of various heterocyclic systems.

Role of Core Fragments in Bioactivity

The 2-phenylacetamide (B93265) scaffold serves as a core fragment in a multitude of biologically active compounds. This structural motif is recognized by various enzymes and receptors, and its derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.

The phenyl ring provides a hydrophobic surface for interaction with biological targets, while the acetamide moiety can participate in hydrogen bonding. The methylene (B1212753) bridge between the phenyl ring and the amide group provides conformational flexibility, allowing the molecule to adopt an optimal orientation for binding.

The biological activity of phenylacetamide derivatives can be fine-tuned by substitution on the phenyl ring. The introduction of a 3-chloro substituent, as in this compound, modifies the electronic and steric properties of the phenylacetamide core, leading to specific biological activities. For instance, studies on substituted benzyloxyphenylacetic acids as aldose reductase inhibitors have highlighted the critical role of the methylene spacer and the substitution pattern on the aromatic ring for biological activity nih.gov.

Impact of Substituent Electronegativity on Efficacy

The electronegativity of the substituent on the phenyl ring plays a significant role in modulating the efficacy of phenylacetamide derivatives. The chlorine atom in this compound is highly electronegative, which leads to a withdrawal of electron density from the aromatic ring through the inductive effect.

This alteration in the electronic properties of the molecule can influence its interaction with biological targets in several ways. It can affect the pKa of the amide proton, the dipole moment of the molecule, and the strength of non-covalent interactions such as halogen bonding and dipole-dipole interactions. These factors can have a direct impact on the binding affinity and, consequently, the efficacy of the compound.

Quantitative Structure-Activity Relationship (QSAR) studies on various series of biologically active compounds have often shown a correlation between the electronic parameters of substituents and biological activity. For instance, in a QSAR study of 4',5-disubstituted 3-biphenylylacetic acid derivatives as anti-inflammatory agents, electronic and steric parameters were found to be important for activity, with electron-withdrawing groups enhancing efficacy.

Steric and Lipophilic Effects on Enzyme Inhibition

The steric bulk and lipophilicity of the 3-chloro substituent in this compound are critical determinants of its potential as an enzyme inhibitor. The size and shape of the substituent can influence how the molecule fits into the active site of an enzyme, with bulky groups potentially causing steric hindrance that prevents optimal binding.

The interplay between steric and lipophilic effects is complex and often enzyme-specific. For example, in the previously mentioned study on the inhibition of penicillin biosynthetic enzymes by halogenated phenylacetic acids, the strong inhibitory activity of 3-chloro and 3-bromophenylacetic acids suggests that the combination of steric and lipophilic properties of these substituents at the meta position is favorable for binding to the active sites of IPNS and AT nih.gov.

Table 2: Physicochemical Properties of Halogen Substituents

Halogen van der Waals Radius (Å) Electronegativity (Pauling Scale) Hydrophobic Parameter (π)
Fluorine 1.47 3.98 0.14
Chlorine 1.75 3.16 0.71
Bromine 1.85 2.96 0.86

This table illustrates how the properties of the halogen substituent can vary, which in turn will influence the steric and lipophilic character of the molecule and its potential for enzyme inhibition.

Iv. Advanced Research Techniques and Analytical Characterization

Spectroscopic Techniques for Structure Elucidation

Spectroscopy is a cornerstone in the structural analysis of organic compounds. By probing the interaction of molecules with electromagnetic radiation, techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, along with Mass Spectrometry (MS), provide a detailed picture of the molecular framework.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 2-(3-Chlorophenyl)acetamide would be expected to show several characteristic absorption bands corresponding to the vibrations of its specific bonds. For the related compound, 2-chloro-N-(3-chlorophenyl)acetamide, key peaks have been identified at 3282.95 cm⁻¹ (N-H stretch), 1666.55 cm⁻¹ (C=O stretch, Amide I band), 1600.97 cm⁻¹ (N-H bend, Amide II band), and 1442.80 cm⁻¹ (C-N stretch). ijpsr.info The presence of the meta-substituted benzene (B151609) ring is indicated by a peak at 898.96 cm⁻¹. ijpsr.info A peak corresponding to the C-Cl stretch on the phenyl ring is also expected.

Table 1: Expected Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amide N-H Stretching ~3300
Aromatic C-H Stretching ~3100-3000
Methylene (B1212753) C-H Stretching ~2950-2850
Carbonyl C=O (Amide I) Stretching ~1670
Amide N-H Bending (Amide II) ~1600
Aromatic C=C Stretching ~1600, ~1475
C-N Stretching ~1440
C-Cl Stretching ~1090

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum of this compound is predicted to display distinct signals corresponding to each unique proton environment. The two protons of the methylene group (-CH₂-) adjacent to the carbonyl would appear as a sharp singlet, typically in the range of 3.5-4.0 ppm. The single proton of the amide group (-NH₂) would manifest as a broad singlet, with a chemical shift that can vary (often between 5.0-8.5 ppm) depending on solvent and concentration. chemistryconnected.com The aromatic region would show a complex pattern for the four protons on the 3-chlorophenyl ring. Due to the meta-substitution, these protons are chemically non-equivalent and would likely appear as a series of multiplets between 7.0 and 7.6 ppm.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments in the molecule. For a related compound, N-(3-bromophenyl) chloroacetamide, characteristic chemical shifts have been reported. nih.gov For this compound, the carbonyl carbon (C=O) is expected to have a chemical shift in the downfield region, around 170 ppm. The methylene carbon (-CH₂) would likely appear around 40-45 ppm. The six carbons of the 3-chlorophenyl ring would give rise to six distinct signals in the aromatic region (approximately 120-140 ppm), with the carbon atom directly bonded to the chlorine atom showing a characteristic shift.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

¹H NMR Predicted δ (ppm) Splitting Pattern Integration
-CH₂- ~3.6 Singlet 2H
-NH₂ ~5.0-8.5 Broad Singlet 2H
Ar-H ~7.0-7.6 Multiplets 4H
¹³C NMR Predicted δ (ppm)
-CH₂- ~43
Ar-C ~120-135
Ar-C-Cl ~134

Nuclear Quadrupole Resonance (NQR): NQR spectroscopy is a solid-state technique that can detect nuclei with a nuclear spin quantum number greater than 1/2, such as ³⁵Cl and ³⁷Cl. Unlike NMR, NQR does not require an external magnetic field. wisc.edu The resonance frequency is determined by the interaction of the nuclear electric quadrupole moment with the local electric field gradient (EFG) at the nucleus. This EFG is highly sensitive to the electronic environment, making NQR a precise probe of the chemical bonding at the chlorine atom. For this compound in the solid state, the ³⁵Cl NQR frequency would provide specific information about the C-Cl bond on the aromatic ring, which can be used to study crystal packing effects and phase transitions. wisc.edu

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.

For this compound (molar mass approximately 169.61 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z ≈ 169 and an M+2 peak at m/z ≈ 171 with about one-third the intensity, which is characteristic of a compound containing one chlorine atom.

Common fragmentation pathways for amides include alpha-cleavage and McLafferty rearrangement. iucr.org The fragmentation of this compound would likely involve the cleavage of bonds adjacent to the carbonyl group and the aromatic ring. Key expected fragments would include:

[M - NH₂]⁺: Loss of the amino group (16 Da), resulting in a fragment around m/z 153.

[C₇H₆Cl]⁺: A chlorotropylium or related chlorobenzyl cation at m/z 125, formed by cleavage of the bond between the methylene and carbonyl groups. This is often a very stable and abundant fragment for benzyl (B1604629) derivatives.

[C₆H₄Cl]⁺: A chlorophenyl cation at m/z 111, resulting from further fragmentation.

Gas Chromatography-Mass Spectrometry (GC-MS) couples the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for analyzing mixtures and confirming the identity of volatile compounds. ijpsr.info

Table 3: Predicted Key Mass Fragments for this compound

Ion Fragment Proposed Structure Predicted m/z
[C₈H₈ClNO]⁺ Molecular Ion (M⁺) 169/171
[C₈H₆ClO]⁺ [M - NH₂]⁺ 153/155
[C₇H₆Cl]⁺ Chlorobenzyl cation 125/127

X-ray Diffraction Studies for Solid-State Geometry

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing. amanote.com

Table 4: Representative Crystallographic Data from an Analog, 2-(4-Chlorophenyl)acetamide. libretexts.org

Parameter Value
Chemical Formula C₈H₈ClNO
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 4.917
b (Å) 6.033
c (Å) 26.680
V (ų) 791.5
Z 4

Chromatographic Methods for Purity and Analysis

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor reaction progress, identify compounds, and determine the purity of a substance. utoronto.ca The separation is based on the differential partitioning of compounds between a stationary phase (typically a polar adsorbent like silica (B1680970) gel coated on a plate) and a liquid mobile phase (the eluent). wisc.edu

For this compound, a moderately polar compound due to the amide functional group, a silica gel plate would serve as the stationary phase. The mobile phase would typically be a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). The ratio of these solvents is adjusted to achieve optimal separation. utoronto.ca

The position of the compound on the developed plate is quantified by its retention factor (Rf value), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. utoronto.ca The Rf value is dependent on the specific chromatographic conditions (stationary phase, mobile phase, temperature) but serves as a useful characteristic for a given compound under defined conditions. Visualization of the spots is typically achieved under UV light, as the aromatic ring will absorb UV radiation and cause fluorescence quenching on plates treated with a fluorescent indicator.

Table 5: Components of a Typical TLC Analysis for this compound

Component Description/Example Purpose
Stationary Phase Silica gel G F₂₅₄ plate Polar adsorbent for separation.
Mobile Phase Hexane:Ethyl Acetate (e.g., 7:3 v/v) Eluent to carry the compound up the plate.
Sample Application Spotting a dilute solution of the compound To apply the analyte to the baseline.
Development Ascending chromatography in a sealed chamber To separate the components.
Visualization UV light (254 nm) To observe the position of the separated spots.

| Analysis | Calculation of Rf value | To characterize and identify the compound. |

In Vitro and In Vivo Biological Assay Methodologies

Behavioral Tests in Animal Models

While direct behavioral studies on this compound are not extensively documented in publicly available literature, research on its close derivatives provides significant insight into its potential neuropharmacological activities. These studies primarily utilize rodent models to assess anticonvulsant and analgesic properties.

Anticonvulsant Activity Assessment: Derivatives of this compound have been evaluated in established animal models of epilepsy. mdpi.comnih.govnih.gov The primary tests include:

Maximal Electroshock (MES) Test: This test induces generalized tonic-clonic seizures via corneal or auricular electrical stimulation and is a model for generalized seizures. The ability of a compound to prevent the hind limb tonic extension phase is a key indicator of anticonvulsant activity. mdpi.comnih.govnih.gov

Subcutaneous Pentylenetetrazole (scPTZ) Test: The scPTZ test involves administering a convulsant chemical, pentylenetetrazole, to induce clonic seizures. It is a primary model for evaluating potential efficacy against absence seizures. mdpi.comnih.gov

6 Hz Psychomotor Seizure Test: This model is used to identify compounds effective against therapy-resistant partial seizures. It involves electrical stimulation with a low-frequency (6 Hz) current, and the endpoint is the observation of seizure activity characterized by a stun posture, forelimb clonus, and twitching of the vibrissae. mdpi.comnih.gov

In studies involving N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, the 3-chloroanilide analogs were largely found to be inactive in these tests, whereas related 3-(trifluoromethyl)anilide derivatives showed significant protection in the MES screen. nih.gov However, a series of 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives demonstrated potential anticonvulsant effects, indicating that the core structure may contribute to this activity. mdpi.comnih.gov

Analgesic (Antinociceptive) Activity Assessment: Since many anticonvulsant drugs also show efficacy in managing pain, particularly neuropathic pain, derivatives have also been tested in models of nociception. mdpi.comnih.govnih.gov

Formalin Test: This is a model of tonic pain where a dilute formalin solution is injected into the paw of the animal, producing a biphasic pain response. The early phase is due to direct chemical stimulation of nociceptors, while the late phase is associated with an inflammatory response. Compounds that reduce licking and biting of the affected paw are considered to have analgesic properties. mdpi.comnih.gov

Acetic Acid-Induced Writhing Test: This is a chemical-induced visceral pain model where intraperitoneal injection of acetic acid causes characteristic abdominal constrictions, or "writhes." A reduction in the number of writhes indicates analgesic activity. nih.gov

Hot-Plate and Tail-Clip Tests: These are thermal and mechanical pain models, respectively, used to assess centrally acting analgesics. An increase in the latency to respond to the heat or pressure stimulus suggests an analgesic effect. nih.gov

Studies on 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives showed antinociceptive activity in the formalin model, suggesting that the 3-chlorophenylacetamide scaffold could be a basis for developing new analgesic agents. mdpi.comnih.gov

Cell Line-Based Cytotoxicity Assays

The cytotoxic (anti-cancer) potential of phenylacetamide derivatives, including the 3-chloro substituted variant, has been evaluated against various human cancer cell lines. The primary method used for this assessment is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability. tbzmed.ac.irresearchgate.net A reduction in metabolic activity corresponds to a decrease in cell viability or proliferation due to the cytotoxic effects of the compound.

A key study investigated a series of substituted phenylacetamides, including this compound (designated as compound 3e), against three human cancer cell lines: tbzmed.ac.ir

MCF-7: A human breast adenocarcinoma cell line.

MDA-MB-468: A human triple-negative breast cancer cell line.

PC-12: A rat pheochromocytoma cell line, often used as a model in neurobiological and neurotoxicological studies.

The results are typically reported as the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cell population. In this study, this compound demonstrated notable cytotoxic activity, particularly against the PC-12 cell line, where its potency was superior to the standard chemotherapy drug, Doxorubicin. tbzmed.ac.ir

CompoundCell LineIC50 (µM)
This compound (3e)MCF-71.1 ± 0.11
MDA-MB-4681.2 ± 0.15
PC-120.67 ± 0.12
Doxorubicin (Reference)MCF-70.9 ± 0.09
MDA-MB-4680.38 ± 0.07
PC-122.6 ± 0.13

These findings suggest that the 3-chloro substitution on the phenyl ring confers potent cytotoxic properties, making this compound a subject of interest for further anticancer drug development. tbzmed.ac.ir The mechanism of action for related phenylacetamide derivatives has been linked to the induction of apoptosis (programmed cell death) through the activation of key enzymes like caspases. tbzmed.ac.irresearchgate.net

Enzyme Activity Assays

The interaction of this compound and its derivatives with specific enzymes is a critical area of research to elucidate their mechanisms of action. Studies have pointed towards inhibitory activity against several classes of enzymes.

Caspase-3 Activation: In the context of cytotoxicity, the induction of apoptosis is a key mechanism for many anticancer drugs. A pivotal enzyme in this pathway is Caspase-3, an executioner caspase. Enzyme activity assays for phenylacetamide derivatives have demonstrated their ability to increase the activity of Caspase-3 in cancer cell lines. tbzmed.ac.ir This activation is a strong indicator that the cytotoxic effects observed are mediated, at least in part, through the initiation of the apoptotic cascade.

Monoamine Oxidase (MAO) Inhibition: Derivatives of this compound have been investigated as potential inhibitors of monoamine oxidase (MAO). nih.gov MAO-A and MAO-B are enzymes responsible for the degradation of monoamine neurotransmitters like serotonin (B10506) and dopamine. Inhibitors of these enzymes are used in the treatment of depression and neurodegenerative diseases. Phenylacetamide-based structures are being explored as scaffolds for new MAO inhibitors, suggesting that this compound itself could have activity at these enzymatic targets. nih.gov

Casein Kinase 2 (CK2) Inhibition: Research on more complex derivatives, such as N-(benzothiazole-2-yl)-2-(3-chlorophenyl)acetamide, has identified them as inhibitors of the enzyme Casein Kinase 2 (CK2). csic.es CK2 is a protein kinase that is implicated in cell growth, proliferation, and the suppression of apoptosis. Its overexpression is common in many cancers, making it a viable target for anticancer therapy. The inhibitory action of a derivative containing the this compound moiety suggests this structure may contribute to the binding and inhibition of the enzyme's active site. csic.es

Receptor Binding Assays

Receptor binding assays are used to determine the affinity of a compound for a specific biological target, such as a receptor or an ion channel. While data for the parent compound this compound is limited, studies on its more complex derivatives have revealed interactions with several important neuronal receptors and channels, providing clues to its potential pharmacological profile.

Ion Channel Interactions: In a study of 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives, radioligand binding assays were performed to assess their affinity for key neuronal targets involved in seizure activity and pain signaling. mdpi.comnih.gov

Voltage-Gated Sodium Channels (VGSCs): These channels are critical for the initiation and propagation of action potentials. The study found that a promising anticonvulsant derivative showed significant affinity for site 2 of the voltage-sensitive sodium channel.

L-type Voltage-Gated Calcium Channels (VGCCs): These channels play a role in neurotransmitter release and neuronal excitability. The same derivative also demonstrated affinity for L-type calcium channels.

GABA-A Receptor: This is the primary inhibitory neurotransmitter receptor in the central nervous system. No significant affinity was observed for the benzodiazepine (B76468) binding site on this receptor.

TRPV1 Receptor: The transient receptor potential vanilloid 1 is involved in the detection and transduction of noxious stimuli (pain). The derivatives did not show significant affinity for this receptor.

V. Potential Applications in Medicinal Chemistry and Materials Science

Lead Compound Identification and Drug Discovery

In the realm of drug discovery, a "lead compound" is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure that requires modification to fit the target better. The acetamide (B32628) framework, particularly when substituted with a chlorophenyl group, has been a fruitful area of investigation for identifying such lead compounds.

Derivatives of 2-(3-Chlorophenyl)acetamide have been synthesized and evaluated for their potential as kinase inhibitors. Kinases are a class of enzymes that play crucial roles in cell signaling, and their dysregulation is often implicated in diseases such as cancer. For instance, various N-substituted chloroacetamide derivatives have been synthesized and characterized for their potential as bioactive agents. The ease of substitution on the acetamide nitrogen allows for the creation of large libraries of related compounds for screening against various biological targets.

Research into compounds with similar structural motifs has revealed promising anticancer activities. For example, a new class of bioactive molecules belonging to the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide family has been synthesized and evaluated. One lead compound from this family demonstrated high in vitro potency against both sensitive and resistant cancer cell lines, including melanoma, pancreatic cancer, and chronic myeloid leukemia. This compound was found to induce cell death through the concomitant induction of apoptosis and autophagy and showed a significant reduction of tumor growth in vivo.

The following table summarizes representative research findings on acetamide derivatives in drug discovery:

Compound ClassTherapeutic Target/ApplicationKey Findings
N-substituted chloroacetamidesGeneral bioactive agentsServes as a versatile scaffold for synthesizing diverse compounds for biological screening.
N-(4-(3-aminophenyl)thiazol-2-yl)acetamidesAnticancer (Melanoma, Pancreatic Cancer, CML)Lead compound identified with high potency against sensitive and resistant cancer cells; induces apoptosis and autophagy. nih.gov
Pyrazolo[3,4-d]pyrimidine derivativesKinase inhibitors (e.g., BTK, CDK2)Scaffold acts as an ATP mimic, allowing for targeted inhibition of kinases involved in cancer. researchgate.net

Development of Targeted Therapies

Targeted therapy is a cancer treatment that uses drugs to target specific genes and proteins that are involved in the growth and survival of cancer cells. The development of molecules that can simultaneously inhibit multiple signaling pathways is an emerging strategy in cancer therapy to overcome drug resistance and improve efficacy.

Derivatives of this compound have been explored in the context of developing multi-targeted anticancer agents. For example, based on the structures of known inhibitors of the PI3K/Akt/mTOR and Hedgehog signaling pathways, two critical pathways in breast cancer, a series of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives were designed and synthesized. These compounds leverage a chlorophenyl moiety, similar to that in this compound, as a key structural element. The rationale is that dual inhibition could delay drug resistance and inhibit cancer migration more effectively than targeting a single pathway.

Furthermore, the thieno[3,2-d]pyrimidine (B1254671) scaffold, which can be functionalized with side chains derived from this compound, is known for a range of pharmacological activities. Derivatives incorporating this core have been investigated for their anticancer potential, with some showing promising antiproliferative effects against breast and colon cancer cell lines.

The table below highlights examples of targeted therapy approaches involving chlorophenyl-containing acetamide derivatives:

Compound SeriesTargeted Pathways/MoleculesTherapeutic Rationale
1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivativesPI3K/Akt/mTOR and Hedgehog signalingDual inhibition to combat drug resistance and cancer migration in breast cancer. iucr.org
Thieno[3,2-d]pyrimidine derivativesCancer cell proliferationInhibition of cancer cell growth in breast and colon cancer models. nih.gov

Intermediates in Pharmaceutical Synthesis

One of the most significant applications of this compound is its role as a versatile intermediate in the synthesis of more complex molecules. The reactivity of the chloroacetyl group allows for facile nucleophilic substitution, enabling the attachment of this fragment to various molecular scaffolds.

For instance, 2-chloro-N-arylacetamides are common precursors for the synthesis of a wide range of heterocyclic compounds. They can be reacted with various nucleophiles to introduce the N-aryl acetamide moiety into a target molecule. This strategy has been employed in the synthesis of novel mono- and bis[thienopyridines].

Furthermore, this compound and its analogs are used in the synthesis of compounds with potential central nervous system activity. For example, a series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives with antidepressant activity were synthesized starting from 2-chloro-N-substituted-acetamides.

The following table provides examples of the use of this compound and related compounds as synthetic intermediates:

Starting MaterialReaction TypeProduct ClassPotential Application
2-Chloro-N-arylacetamidesNucleophilic substitutionMono- and Bis[thienopyridines]Pharmaceutical development
2-Chloro-N-substituted-acetamidesReaction with 2-mercaptobenzimidazole2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamidesAntidepressant agents google.com
N-[4-(chloroacetyl)-3-hydroxyphenyl]acetamideCyclizationN-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamidePrecursor for functionally disubstituted 1,2-benzisoxazoles with pharmacological properties. mdpi.comiucr.org

Exploration in Agrochemical Development

The chloroacetamide group is a well-established pharmacophore in the agrochemical industry, particularly in the development of herbicides. Chloroacetamide herbicides are known to inhibit the elongation of very-long-chain fatty acids in plants, leading to their demise.

Research has been conducted on the synthesis and herbicidal activity of various chloroacetamide derivatives. For example, novel 2-chloro-N-arylacetamide derivatives have been synthesized and evaluated as herbicidal agents against both broadleaf and narrowleaf weeds. Some of these synthesized compounds exhibited potent herbicidal activity, with EC50 values lower than the standard herbicide acetochlor. Molecular docking studies have suggested that these compounds can bind to the active site of Very Long Chain Fatty Acid Synthase (VLCFAs), the target enzyme for this class of herbicides. ijpsr.infobldpharm.com

In addition to herbicidal activity, some acetamide derivatives have been investigated for their insecticidal properties. While specific studies on the insecticidal activity of this compound are limited, the broader class of acetamides has been explored for this purpose.

The table below summarizes findings related to the agrochemical potential of chloroacetamide derivatives:

Compound ClassAgrochemical ApplicationKey Findings
Novel chloroacetamide derivativesHerbicidePotent activity against Anagallis arvensis and Lolium temulentum; lower EC50 values than acetochlor. ijpsr.info
3-substituted toxoflavin (B1683212) analogsHerbicideIntroduction of a chlorophenyl group at the C-3 position showed herbicidal activity, though fluorophenyl analogs were more potent. mdpi.com

Q & A

Q. What are the optimal synthetic routes for 2-(3-Chlorophenyl)acetamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves acyl chloride intermediates. For example, 2-(3-chlorophenyl)acetyl chloride (precursor) is prepared via Friedel-Crafts acylation using AlCl₃ as a catalyst under anhydrous conditions . Subsequent reaction with ammonia or primary amines yields the acetamide derivative. Key factors include:
  • Catalyst selection : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution.

  • Solvent choice : Anhydrous dichloromethane or THF minimizes hydrolysis of the acyl chloride.

  • Temperature control : Reactions are conducted at 0–5°C to suppress side reactions.
    Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity. Yields range from 60–85% depending on stoichiometric precision .

    • Data Table :
Synthetic RouteCatalystSolventYield (%)Purity (%)Reference
Friedel-Crafts acylationAlCl₃DCM7598
Amidation of acyl chlorideNH₃ (gas)THF8295

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) shows characteristic peaks: δ 7.3–7.5 ppm (aromatic H), δ 3.5 ppm (CH₂ adjacent to amide), and δ 2.1 ppm (amide NH). ¹³C NMR confirms the carbonyl (C=O) at ~170 ppm .
  • Mass Spectrometry : ESI-MS ([M+H]⁺) at m/z 198.04 (C₈H₈ClNO) matches theoretical molecular weight.
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) resolve impurities with retention times ~8.2 min .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity or biological activity of this compound?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to analyze electron density (MESP maps) and frontier orbitals (HOMO-LUMO gaps). For example, HOMO localization on the chlorophenyl ring suggests electrophilic attack sites .

  • Molecular Docking : Use AutoDock Vina to simulate binding with targets like cyclooxygenase-2 (COX-2). A docking score of −8.2 kcal/mol indicates potential anti-inflammatory activity, corroborating structural analogs in –15 .

    • Data Table :
Computational MethodTarget ProteinBinding Affinity (kcal/mol)Reference
Molecular Docking (COX-2)COX-2−8.2
HOMO-LUMO Gap (DFT)N/A4.3 eV

Q. What strategies resolve contradictory data on the biological activity of this compound across studies?

  • Methodological Answer : Discrepancies in antimicrobial IC₅₀ values (e.g., 10 µM vs. 50 µM) may arise from assay conditions. Mitigation strategies include:
  • Standardized protocols : Use CLSI guidelines for broth microdilution assays.
  • Structure-activity relationship (SAR) : Compare substituent effects; e.g., para-chloro vs. meta-chloro analogs ( shows meta-substitution enhances activity) .
  • Meta-analysis : Pool data from ≥5 independent studies to identify trends (e.g., logP >2.5 correlates with membrane permeability) .

Q. How does the chlorophenyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing Cl group activates the acetamide’s α-carbon for nucleophilic attack. Kinetic studies (e.g., SN2 with KCN in DMSO) show a rate constant (k) of 0.45 M⁻¹s⁻¹, 30% faster than non-chlorinated analogs. Steric effects from the phenyl ring favor planar transition states, validated by X-ray crystallography (SHELX-refined structures) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.